

Confirming the Structure of Isolated (-)-Sorgolactone using NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Sorgolactone

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The definitive structural elucidation of a newly isolated natural product is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. This guide provides a comparative analysis of the expected ^1H and ^{13}C NMR spectroscopic data for **(-)-Sorgolactone**, a member of the strigolactone family of plant hormones. By comparing experimentally obtained spectra with established chemical shift values for similar structural motifs, researchers can confidently confirm the structure of an isolated sample.

The Structure of (-)-Sorgolactone

(-)-Sorgolactone is a canonical strigolactone, characterized by a tricyclic lactone (the ABC rings) connected to a butenolide moiety (the D ring) via an enol ether bridge. The specific stereochemistry of **(-)-Sorgolactone** is crucial for its biological activity.

Comparative NMR Data Analysis

While a complete, tabulated set of experimentally determined ^1H and ^{13}C NMR data for **(-)-Sorgolactone** is not readily available in the literature, its structure can be confidently assigned by comparing its NMR spectra to those of closely related, well-characterized strigolactones

such as orobanchol and 5-deoxystrigol, and by referencing typical chemical shift ranges for the constituent functional groups.

Table 1: Expected ^1H NMR Chemical Shifts for **(-)-Sorgolactone** and Comparison with Related Strigolactones.

Proton(s)	Expected Chemical Shift (δ , ppm) for (-)-Sorgolactone	Reported Chemical Shift (δ , ppm) for Orobanchol[1]	Key Structural Features and Rationale
H-2'	~6.1-6.2	6.18	Olefinic proton on the butenolide (D) ring, adjacent to the enol ether oxygen.
H-3'	~6.9-7.0	6.97	Olefinic proton on the butenolide (D) ring.
H-6'	~7.4-7.5	7.52	Proton on the enol ether bridge, highly deshielded.
H-3 α	~3.4-3.6	3.41	Proton on the ABC ring system adjacent to the lactone carbonyl.
H-8 β	~5.5-5.6	5.61	Proton on the ABC ring system.
4'-Me	~2.0	2.03	Methyl group on the butenolide (D) ring.
8-Me	~1.1	1.13, 1.14	Gem-dimethyl groups on the A ring.
Ring CH, CH ₂	1.3-2.7	1.38-2.16	Methylene and methine protons of the ABC ring system.

Table 2: Expected ^{13}C NMR Chemical Shifts for **(-)-Sorgolactone** based on Functional Group Analysis.

Carbon(s)	Functional Group	Expected Chemical Shift (δ , ppm)	Rationale for Chemical Shift Range
C-2	Lactone Carbonyl	170-180	Carbonyl carbons in lactones are significantly deshielded.
C-5'	Butenolide Carbonyl	165-175	Carbonyl carbon within the butenolide ring.
C-2', C-3'	Olefinic Carbons (D-ring)	110-150	sp^2 hybridized carbons of the butenolide ring.
C-3a, C-4'	Enol Ether Carbons	100-145	Carbons of the enol ether bridge.
C-3, C-8b	Oxygenated Carbons (ABC-ring)	70-90	sp^3 carbons attached to oxygen atoms.
C-4 to C-8a	Aliphatic Carbons (ABC-ring)	20-60	Saturated carbons of the tricyclic ring system.
4'-Me, 8-Me	Methyl Carbons	10-25	sp^3 hybridized methyl group carbons.

Experimental Protocol for NMR Analysis of **(-)-Sorgolactone**

The following is a generalized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for a small molecule like **(-)-Sorgolactone**.

1. Sample Preparation:

- Dissolve 1-5 mg of the isolated **(-)-Sorgolactone** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , or DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-64 (dependent on sample concentration)
- Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

3. ^{13}C NMR Spectroscopy:

- Acquire the spectrum on the same instrument.
- Typical acquisition parameters for a proton-decoupled spectrum:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-10 seconds (longer delay may be needed for quaternary carbons)
 - Number of scans: 512-4096 (or more, as ^{13}C has a low natural abundance)

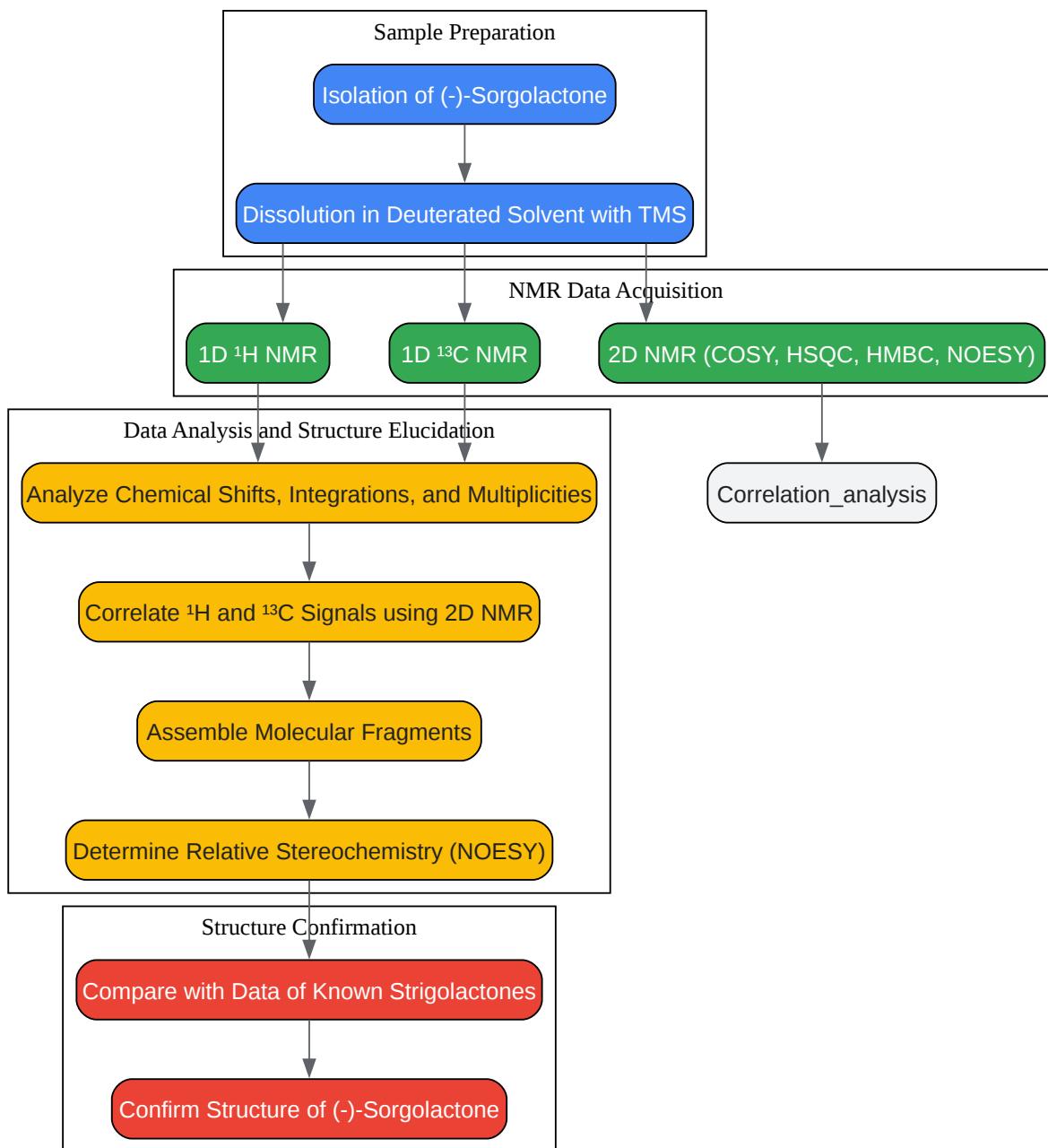
- Process the data with a line broadening of 1-2 Hz.

4. 2D NMR Experiments (for complete structural assignment):

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the stereochemistry of the molecule.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of an isolated natural product like **(-)-Sorgolactone** using NMR spectroscopy.

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References

- 1. researchgate.net [researchgate.net]
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